2-(Dimethylamino)-6-methoxybenzaldehyde
Description
2-(Dimethylamino)-6-methoxybenzaldehyde (CAS: A865869 [1197156-26-5]) is a substituted benzaldehyde derivative featuring a dimethylamino group at position 2 and a methoxy group at position 6 on the aromatic ring. This compound is characterized by its electron-donating substituents, which significantly influence its electronic properties, solubility, and reactivity. The dimethylamino group enhances nucleophilicity, while the methoxy group contributes to resonance stabilization, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent probes .
Properties
IUPAC Name |
2-(dimethylamino)-6-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-6-10(13-3)8(9)7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUWDQWKJAYIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
DMAB has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of DMAB have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that DMAB could be a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism by which DMAB exerts its antimicrobial effects often involves interaction with bacterial cell membranes or interference with metabolic pathways. The dimethylamino group in DMAB enhances its lipophilicity, allowing better penetration through lipid membranes, which is crucial for its biological activity .
Organic Synthesis
Intermediate in Synthesis
DMAB serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules, including dyes and pharmaceuticals. For example, it can be transformed into substituted benzimidazoles and other heterocycles, which are valuable in drug discovery .
Reactions Involving DMAB
The compound can participate in several chemical reactions such as reductive amination and condensation reactions. These reactions are pivotal for creating diverse chemical libraries for screening potential therapeutic agents .
Material Science
Dye Production
DMAB is employed in the synthesis of dyes due to its ability to form stable chromophores. The methoxy group contributes to the electronic properties of the compound, enhancing the color strength and stability of the resulting dyes . This application is particularly relevant in textile industries where high-performance dyes are required.
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of DMAB revealed that certain modifications significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against MRSA, indicating its potential as a scaffold for developing new antibiotics .
Case Study 2: Synthesis of Benzimidazoles
In a synthetic route utilizing DMAB, researchers successfully synthesized a series of benzimidazole derivatives that exhibited promising anti-cancer properties. The study highlighted the versatility of DMAB as a starting material for synthesizing bioactive compounds .
Data Tables
| Application Area | Compound Derivatives | Key Findings |
|---|---|---|
| Medicinal Chemistry | Benzimidazole derivatives | Effective against E. coli and S. aureus |
| Organic Synthesis | Various heterocycles | Key intermediate for drug development |
| Material Science | Dyes | High color strength and stability |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to bind to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-(Dimethylamino)-6-methoxybenzaldehyde, differing in substituent positions, functional groups, or core structures. These variations lead to distinct physicochemical and reactivity profiles.
5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde (A508075)
- Key Differences: Substituents: Hydroxy group at position 2, dimethylamino at position 5, and methoxy at position 3. Impact on Properties:
- The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the non-hydroxylated target compound.
- Reduced steric hindrance at position 2 may improve reactivity in condensation reactions. Applications: Likely used in dye synthesis or as a chelating agent due to its phenolic moiety .
4-(Diethylamino)-2-methoxybenzaldehyde (A182654)
- Key Differences: Substituents: Diethylamino group at position 4 (vs. dimethylamino at position 2) and methoxy at position 2. Impact on Properties:
- The bulkier diethylamino group increases lipophilicity, reducing aqueous solubility but improving membrane permeability.
- Electron-donating effects from the 4-position may alter regioselectivity in electrophilic substitutions. Applications: Potential use in hydrophobic drug intermediates or photoinitiators .
2-Amino-6-methoxy-1,3-benzothiazole
- Key Differences: Core Structure: Benzothiazole ring instead of benzaldehyde. Substituents: Amino at position 2 and methoxy at position 4. Impact on Properties:
- The benzothiazole core imparts rigidity and aromaticity, enhancing fluorescence properties.
- The amino group enables participation in hydrogen bonding and coordination chemistry. Applications: Widely used in antifungal agents, fluorescent probes, and corrosion inhibitors .
Ethyl 4-(Dimethylamino) Benzoate
- Key Differences: Functional Group: Ester (benzoate) instead of aldehyde. Substituents: Dimethylamino at position 4. Impact on Properties:
- The ester group reduces electrophilicity compared to the aldehyde, limiting use in nucleophilic additions.
- Higher degree of conversion in polymerization reactions due to optimized electron-donating effects .
Comparative Analysis Table
| Compound | Core Structure | Substituents (Positions) | Key Functional Group | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 2-(Dimethylamino)-6-methoxybenzaldehyde | Benzaldehyde | Dimethylamino (2), Methoxy (6) | Aldehyde | High electrophilicity, nucleophilic additions | Pharmaceutical intermediates, dyes |
| 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | Benzaldehyde | Dimethylamino (5), Hydroxy (2), Methoxy (3) | Aldehyde, Phenol | Enhanced solubility, chelation | Dyes, metal ligands |
| 4-(Diethylamino)-2-methoxybenzaldehyde | Benzaldehyde | Diethylamino (4), Methoxy (2) | Aldehyde | Lipophilic, membrane-permeable | Hydrophobic drug synthesis |
| 2-Amino-6-methoxy-1,3-benzothiazole | Benzothiazole | Amino (2), Methoxy (6) | Benzothiazole | Fluorescence, coordination chemistry | Antifungals, fluorescent probes |
| Ethyl 4-(Dimethylamino) Benzoate | Benzoate | Dimethylamino (4) | Ester | Polymerization co-initiator | Dental resins, photopolymers |
Research Findings and Implications
- Electronic Effects: The position of dimethylamino and methoxy groups critically influences electron distribution. For example, 2-(Dimethylamino)-6-methoxybenzaldehyde’s para-directing groups favor electrophilic substitution at position 4, whereas meta-substituted analogs exhibit different regioselectivity .
- Reactivity in Polymerization: Ethyl 4-(Dimethylamino) Benzoate outperforms aldehyde derivatives in resin systems due to optimized electron donation, but 2-(Dimethylamino)-6-methoxybenzaldehyde’s aldehyde group enables unique crosslinking pathways .
- Biological Activity: Benzothiazole derivatives like 2-Amino-6-methoxy-1,3-benzothiazole show enhanced antifungal activity compared to benzaldehyde analogs, attributed to their aromatic rigidity and hydrogen-bonding capacity .
Biological Activity
2-(Dimethylamino)-6-methoxybenzaldehyde is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for 2-(Dimethylamino)-6-methoxybenzaldehyde is C10H13N1O2. Its structure features a dimethylamino group and a methoxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological interactions.
Antioxidant Activity
Research has indicated that 2-(Dimethylamino)-6-methoxybenzaldehyde exhibits significant antioxidant properties. A study evaluated the compound's ability to ameliorate oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H2O2). The results demonstrated that treatment with this compound led to a reduction in reactive oxygen species (ROS) generation and enhanced the expression of antioxidant proteins such as TrxR1 and HO-1, highlighting its potential as a protective agent against oxidative stress .
Anticancer Activity
The anticancer potential of 2-(Dimethylamino)-6-methoxybenzaldehyde has been explored through various in vitro studies. One notable investigation assessed its cytotoxic effects on K562 leukemia cells. The compound was found to inhibit cell viability significantly and induce apoptosis without affecting the cell cycle distribution. This suggests that it may serve as a promising candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. The IC50 values for related compounds have been reported between 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over other isoforms . This specificity is crucial for developing targeted cancer therapies.
Study on Antioxidant and Anticancer Effects
In a detailed study published in MDPI, researchers synthesized various derivatives of bromophenol compounds, including 2-(Dimethylamino)-6-methoxybenzaldehyde. They observed that these compounds not only exhibited antioxidant activity but also significantly inhibited the growth of K562 cells through apoptosis induction .
Mechanistic Insights
Another study focused on the mechanism of action of related compounds involving dynamic combinatorial chemistry approaches to discover novel inhibitors targeting specific protein pathways. Although specific IC50 values for 2-(Dimethylamino)-6-methoxybenzaldehyde were not provided, the research underscores the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
